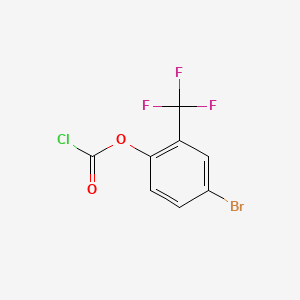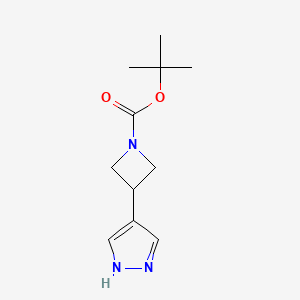
4-Bromo-2-(trifluoromethyl)phenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)phenyl chloroformate is an organic compound characterized by the presence of bromine, trifluoromethyl, and chloroformate groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 4-Bromo-2-(trifluoromethyl)phenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to maximize yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions to introduce additional functional groups onto the aromatic ring.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)phenyl chloroformate finds applications in various fields of scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine and trifluoromethyl groups on the benzene ring influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-2-(trifluoromethyl)phenyl carbamate
- 4-Bromo-2-(trifluoromethyl)phenyl thiocarbamate
Comparison: Compared to its analogs, 4-Bromo-2-(trifluoromethyl)phenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and functional properties. The chloroformate group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H3BrClF3O2 |
|---|---|
Poids moléculaire |
303.46 g/mol |
Nom IUPAC |
[4-bromo-2-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-2-6(15-7(10)14)5(3-4)8(11,12)13/h1-3H |
Clé InChI |
UXHUSQLVRQISNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











